molecular formula C12H18BrNO B5773466 2-[(3-bromobenzyl)(propyl)amino]ethanol

2-[(3-bromobenzyl)(propyl)amino]ethanol

Cat. No.: B5773466
M. Wt: 272.18 g/mol
InChI Key: MTCJFNPIGYILFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)(propyl)amino]ethanol, also known as BPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, medicinal chemistry, and neuroscience. BPE is a chiral compound that exists in two enantiomeric forms, namely (R)-BPE and (S)-BPE. In

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)(propyl)amino]ethanol involves its binding to the alpha-2A adrenergic receptor, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological processes such as blood pressure regulation, neurotransmitter release, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of blood pressure, heart rate, and body temperature. It has also been shown to have analgesic properties, making it a potential candidate for the development of pain-relieving drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-bromobenzyl)(propyl)amino]ethanol in lab experiments is its high affinity for the alpha-2A adrenergic receptor, making it a useful tool for studying the physiological and biochemical effects of receptor activation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(3-bromobenzyl)(propyl)amino]ethanol. One potential area of interest is the development of drugs targeting the alpha-2A adrenergic receptor using this compound as a lead compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as hypertension, chronic pain, and anxiety disorders. Further research is also needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has shown significant potential in various areas of scientific research. Its high affinity for the alpha-2A adrenergic receptor makes it a useful tool for studying the physiological and biochemical effects of receptor activation. Further research is needed to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)(propyl)amino]ethanol can be achieved through a multistep process involving the reaction of 3-bromobenzyl bromide with propylamine, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-[(3-bromobenzyl)(propyl)amino]ethanol has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a ligand for G protein-coupled receptors (GPCRs). This compound has been shown to bind to the alpha-2A adrenergic receptor with high affinity, making it a potential candidate for the development of drugs targeting this receptor.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCJFNPIGYILFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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